Xylamine

Description

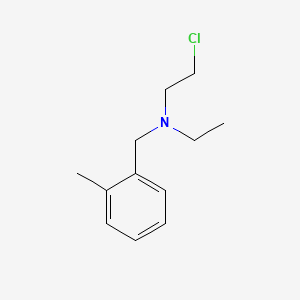

Structure

3D Structure

Properties

CAS No. |

78686-02-9 |

|---|---|

Molecular Formula |

C12H18ClN |

Molecular Weight |

211.73 g/mol |

IUPAC Name |

2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H18ClN/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3 |

InChI Key |

XHRCFGDFESIFRG-UHFFFAOYSA-N |

SMILES |

CCN(CCCl)CC1=CC=CC=C1C |

Canonical SMILES |

CCN(CCCl)CC1=CC=CC=C1C |

Appearance |

Solid powder |

Other CAS No. |

78686-02-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-2-chloroethyl-N-ethyl-2-methylbenzylamine xylamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Xylamine on Noradrenergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylamine (N-2-chloroethyl-N-ethyl-2-methylbenzylamine) is a potent and selective tool for the study of noradrenergic neurotransmission. Its unique mechanism of action, characterized by irreversible inhibition of the norepinephrine transporter (NET), has made it an invaluable pharmacological agent for investigating the physiological and behavioral roles of norepinephrine. This technical guide provides a comprehensive overview of this compound's core mechanism of action on noradrenergic neurons, detailing its molecular interactions, effects on neurotransmitter dynamics, and the experimental methodologies used to elucidate these processes.

Introduction

Norepinephrine (NE) is a catecholamine neurotransmitter that plays a critical role in regulating a wide array of physiological and cognitive processes, including attention, arousal, mood, and the "fight-or-flight" response. The precise control of NE levels in the synaptic cleft is primarily mediated by the norepinephrine transporter (NET), a presynaptic protein that facilitates the reuptake of NE from the synapse back into the neuron. This compound is a nitrogen mustard analogue that acts as a selective and irreversible inhibitor of the NET.[1] This property allows for the targeted and sustained depletion of functional NET, making this compound a powerful tool for creating experimental models of noradrenergic dysfunction.[2] Unlike other neurotoxins such as 6-hydroxydopamine, this compound's effects are primarily directed at the NE system without causing overt neuronal degeneration, offering a more nuanced model for studying the consequences of impaired NE reuptake.[1]

Core Mechanism of Action

The action of this compound on noradrenergic neurons is a multi-step process that culminates in the irreversible inactivation of the norepinephrine transporter.

Transport into the Noradrenergic Neuron

This compound's selectivity for noradrenergic neurons is conferred by its ability to act as a substrate for the norepinephrine transporter.[3] The initial and crucial step in its mechanism is the recognition and transport of the this compound molecule from the extracellular space into the presynaptic terminal by the NET. This transport process is an active, sodium-dependent mechanism, similar to the reuptake of norepinephrine itself.[3] Inhibition of the NET by competitive antagonists, such as desipramine and cocaine, can prevent the uptake of this compound and consequently block its inhibitory effects.[3]

Intracellular Aziridinium Ion Formation

Once inside the neuron, the 2-chloroethyl group of the this compound molecule undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is the key to this compound's irreversible action.

Covalent Modification and Irreversible Inhibition of the Norepinephrine Transporter

The reactive aziridinium ion formed from this compound acts as an alkylating agent, forming a stable covalent bond with a nucleophilic residue on the norepinephrine transporter protein.[4] This covalent modification permanently inactivates the transporter, rendering it incapable of binding to and transporting norepinephrine. Studies using radiolabeled this compound ([³H]XYL) have shown that a significant portion of the accumulated radioactivity becomes irreversibly bound to proteins within sympathetic neurons, with a notable target being a protein of approximately 54,000 daltons, which is believed to be a component of the catecholamine transporter.[3][4]

The irreversible nature of this inhibition means that the recovery of norepinephrine uptake function requires the synthesis of new transporter proteins, a process that can take several days.[5]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with monoamine transporters.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (NE Uptake) | ~0.3 µM | [³H]Norepinephrine uptake in cultured rat superior cervical ganglia | [5] |

| IC₅₀ (DA Uptake) | 0.2 µM | [³H]Dopamine uptake in rat striatal synaptosomes | [6] |

Note: While this compound shows some activity at the dopamine transporter, it is significantly more selective for the norepinephrine transporter, leading to a preferential depletion of norepinephrine in vivo.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Preparation of Synaptosomes from Rodent Brain Tissue

Synaptosomes are isolated nerve terminals that retain functional neurotransmitter transporters and are a valuable in vitro model for studying uptake inhibition.

-

Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex or hypothalamus for NET). Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer with 10-12 gentle strokes.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

-

Resuspension: Gently resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer buffer) to the desired protein concentration.

[³H]Norepinephrine Uptake Assay in Synaptosomes

This assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes.

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for 5-10 minutes at 37°C in the presence of various concentrations of this compound or vehicle control.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]norepinephrine (e.g., at a final concentration of 50 nM).

-

Incubation: The mixture is incubated for a short period (e.g., 5 minutes) at 37°C to allow for neurotransmitter uptake. Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a high concentration of a potent NET inhibitor like desipramine (e.g., 10 µM).

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are immediately washed three times with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each this compound concentration is then determined, and the IC₅₀ value is calculated using non-linear regression analysis.

Quantification of Norepinephrine Depletion in Brain Tissue by HPLC-ECD

This method is used to measure the in vivo effect of this compound on norepinephrine levels in different brain regions.

-

Sample Preparation:

-

Following in vivo administration of this compound, animals are euthanized at specified time points.

-

Brain regions of interest are rapidly dissected and homogenized in a solution containing an antioxidant (e.g., 0.1 M perchloric acid with 0.1% EDTA and 0.1% sodium metabisulfite) to prevent catecholamine degradation.

-

The homogenates are centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to precipitate proteins.

-

The supernatant is filtered (e.g., through a 0.22 µm filter) before injection into the HPLC system.

-

-

HPLC-ECD Analysis:

-

Mobile Phase: A typical mobile phase consists of a phosphate or citrate buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).

-

Column: A C18 reverse-phase column is commonly used for separation.

-

Electrochemical Detector: The detector is set at an oxidizing potential (e.g., +0.65 V) that is optimal for the detection of norepinephrine.

-

-

Quantification: The concentration of norepinephrine in the samples is determined by comparing the peak area to that of a standard curve generated from known concentrations of norepinephrine.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of irreversible inhibition of the norepinephrine transporter (NET) by this compound.

Experimental Workflow for [³H]Norepinephrine Uptake Assay

Caption: Workflow for determining the inhibitory effect of this compound on norepinephrine uptake.

Conclusion

This compound's well-defined mechanism of action as a selective, irreversible inhibitor of the norepinephrine transporter makes it an indispensable tool in neuropharmacology and neuroscience research. By being actively transported into noradrenergic neurons and subsequently forming a covalent bond with the NET, this compound provides a reliable method for producing a sustained and selective reduction in norepinephrine reuptake. The experimental protocols detailed in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the multifaceted roles of the noradrenergic system in health and disease. Further research focusing on the precise molecular site of this compound's covalent interaction and the long-term adaptive changes in response to NET inactivation will continue to enhance our understanding of noradrenergic signaling.

References

- 1. The actions of this compound on central noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A low dose of this compound produces sustained and selective decreases in rat brain norepinephrine without evidence of neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an irreversible inhibitor of norepinephrine uptake, is transported by this same uptake mechanism in cultured rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent labeling of the cocaine-sensitive catecholamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of [3H]norepinephrine uptake in organ cultured rat superior cervical ganglia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of this compound on the uptake of [3H]dopamine into isolated striatal synaptosomes of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Chemical Properties of Xylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylamine (N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine) is a potent and selective irreversible inhibitor of the norepinephrine transporter (NET). This property makes it a valuable research tool for studying the physiological and behavioral roles of noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and the experimental protocols used to characterize its activity. The information presented herein is intended to support researchers in the fields of neuropharmacology, medicinal chemistry, and drug development in their efforts to utilize and understand this important neurotoxin.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from N-ethyl-2-methylbenzylamine. The overall synthetic scheme involves the introduction of a 2-hydroxyethyl group, followed by chlorination.

Step 1: Synthesis of N-Ethyl-N-(2-hydroxyethyl)-2-methylbenzylamine (Precursor)

The precursor alcohol can be synthesized by the reaction of N-ethyl-2-methylbenzylamine with ethylene oxide. This reaction proceeds via a nucleophilic attack of the secondary amine on the epoxide ring.

Step 2: Synthesis of this compound (N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine)

The final product, this compound, is synthesized by the chlorination of the precursor alcohol, N-Ethyl-N-(2-hydroxyethyl)-2-methylbenzylamine, using a chlorinating agent such as thionyl chloride (SOCl₂).[1] This reaction converts the hydroxyl group into a chloro group.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-ethyl-2-methylbenzylamine

-

Ethylene oxide

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

Step 1: Synthesis of N-Ethyl-N-(2-hydroxyethyl)-2-methylbenzylamine

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve N-ethyl-2-methylbenzylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethylene oxide in diethyl ether to the stirred solution of the amine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Ethyl-N-(2-hydroxyethyl)-2-methylbenzylamine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases, dissolve the purified N-Ethyl-N-(2-hydroxyethyl)-2-methylbenzylamine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thionyl chloride in anhydrous dichloromethane to the stirred solution of the alcohol. The addition is exothermic and releases HCl gas.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound. The hydrochloride salt can be prepared by dissolving the free base in anhydrous ether and bubbling dry HCl gas through the solution.

Chemical Properties of this compound

This compound is a benzylamine derivative and a nitrogen mustard.[3] Its chemical reactivity is central to its biological mechanism of action.

Mechanism of Action: Irreversible Inhibition of the Norepinephrine Transporter

This compound is a relatively selective neurotoxin that targets noradrenergic neurons due to its high affinity for the norepinephrine transporter (NET). It functions as an irreversible inhibitor of norepinephrine uptake.[3]

The key to this compound's irreversible inhibitory activity lies in its chemical transformation in aqueous solution. It undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile. The aziridinium ion is the active species that covalently binds to a nucleophilic residue within the norepinephrine transporter, leading to its irreversible inactivation. This covalent modification prevents the transporter from binding and re-transporting norepinephrine from the synaptic cleft back into the presynaptic neuron.

Chemical Stability and Reactivity

This compound's stability is pH-dependent. In solution, it undergoes a first-order cyclization to the aziridinium ion. This aziridinium ion is relatively stable at room temperature but hydrolyzes at physiological temperatures (37°C).[3] At higher concentrations of this compound, the aziridinium ion can also react with a molecule of the parent this compound to form a dimeric compound.[3]

Quantitative Data

The following tables summarize key quantitative data related to the chemical properties and biological activity of this compound.

Table 1: Kinetic Data for this compound Transformations

| Parameter | Value | Temperature (°C) | Reference |

| First-order rate constant for cyclization | 0.12 min⁻¹ | 23 | [3] |

| First-order rate constant for cyclization | 0.40 min⁻¹ | 37 | [3] |

| Half-time of aziridinium ion hydrolysis | 70 min | 37 | [3] |

Table 2: Inhibitory Activity of this compound and its Derivatives on Norepinephrine Uptake

| Compound | Activity | IC₅₀ (µM) | Notes | Reference |

| This compound | Irreversible Inhibitor | Potent | The aziridinium ion is the active species. | [3] |

| Aziridinium ion | Irreversible Inhibitor | Potent | As potent as this compound. | [3] |

| Dimer | Weak Competitive Inhibitor | ~10 | Formed from the reaction of this compound and its aziridinium ion. | [3] |

| 2-Hydroxyethylamine | Very Weak Competitive Inhibitor | >100 | Hydrolysis product of the aziridinium ion. | [3] |

Experimental Protocols

Norepinephrine Uptake Inhibition Assay in Synaptosomes

This assay is a standard method to determine the inhibitory potency of compounds on the norepinephrine transporter.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer

-

[³H]-Norepinephrine (radiolabeled)

-

Test compound (this compound)

-

Desipramine (a known NET inhibitor, as a positive control)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass-fiber filters

-

Filtration manifold

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound (or vehicle control) for a specified time at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-norepinephrine.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass-fiber filters using a filtration manifold. This separates the synaptosomes (containing internalized [³H]-norepinephrine) from the incubation medium.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of desipramine) from the total uptake.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound remains a critical tool for neuropharmacological research. Its selective and irreversible inhibition of the norepinephrine transporter provides a powerful method for investigating the roles of noradrenergic signaling in various physiological and pathological processes. A thorough understanding of its synthesis and chemical properties is essential for its effective and safe use in a research setting. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important neurotoxin, enabling further exploration of the complexities of the noradrenergic system.

References

The Dawn of a Neurotoxin: Unraveling the Early Research and Discovery of Xylamine's Neurotoxicity

For Immediate Release

This technical guide provides a comprehensive overview of the foundational research into the neurotoxic properties of Xylamine, a potent and selective noradrenergic neurotoxin. Tailored for researchers, scientists, and drug development professionals, this document details the initial discovery, mechanism of action, and the pivotal experiments that characterized this compound's effects on the nervous system.

Executive Summary

This compound, a benzylamine derivative distinct from the veterinary sedative xylazine, emerged in the mid-1970s as a powerful tool for studying the noradrenergic system. Early research swiftly identified it as a selective neurotoxin that targets and damages norepinephrine-releasing neurons. This neurotoxicity is mediated by its high affinity for the norepinephrine transporter (NET), leading to its accumulation within noradrenergic nerve terminals and subsequent irreversible inhibition of norepinephrine uptake. This guide synthesizes the early data, experimental methodologies, and proposed mechanisms from the seminal literature, offering a detailed look into the initial understanding of this compound's neurotoxic profile.

Discovery and Initial Characterization

This compound, chemically known as N-2-Chloroethyl-N-ethyl-2-methylbenzylamine, was first described in 1975 as part of a series of alkylating analogues of bretylium. Initial studies focused on its adrenergic neuron blocking properties. Subsequent research in the early 1980s delved deeper into its specific effects on the central nervous system, revealing its selective action on noradrenergic neurons. Unlike broader-acting neurotoxins, early studies demonstrated that this compound, at certain doses, could significantly reduce norepinephrine levels in the brain without substantially affecting other neurotransmitters like dopamine and serotonin.[1] This selectivity made it a valuable research tool for investigating the role of the noradrenergic system in various physiological and behavioral processes.

Mechanism of Neurotoxicity: The Role of the Norepinephrine Transporter

The cornerstone of this compound's neurotoxicity is its interaction with the norepinephrine transporter (NET). Early research established a multi-step mechanism:

-

Selective Uptake: this compound is recognized and transported into noradrenergic neurons by the NET, the same transporter responsible for clearing norepinephrine from the synapse.[2][3] This uptake is a critical step, as it concentrates the toxin within its target cells.

-

Intracellular Transformation: Once inside the neuron, this compound, a nitrogen mustard, undergoes a chemical transformation. It is believed to form a highly reactive aziridinium ion. This reactive intermediate is a potent alkylating agent.

-

Irreversible Inhibition: The aziridinium ion then forms a covalent bond with nucleophilic sites on the NET protein.[4] This covalent modification irreversibly inactivates the transporter, preventing it from taking up norepinephrine.

-

Neuronal Damage: The irreversible binding to the NET, and potentially other intracellular components, leads to the damage and degeneration of the noradrenergic nerve terminals.

This mechanism of action is shared by the closely related and more widely studied neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine).[5][6] Research on DSP-4 has further elucidated the process of aziridinium ion formation and its role in neurotoxicity.[5][6]

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early in vivo and in vitro studies on this compound.

Table 1: In Vivo Effects of this compound on Brain Norepinephrine Levels in Rats

| Brain Region | Dose and Route of Administration | Time Post-Administration | % Depletion of Norepinephrine | Reference |

| Hippocampus | 100 µg, intraventricular | 24 hours | Significant depletion | [7] |

| Hippocampus | Combination of fluoxetine and intraventricular this compound | 4 days | 80.8% | [8] |

| Hippocampus | Combination of fluoxetine and intraventricular this compound | 4 days | 77% | [9] |

| Hypothalamus | Combination of fluoxetine and intraventricular this compound | 4 days | 26% | [8] |

| Cortex | 20 mg/kg, i.p. | 4 hours - 35 days | 40-50% | [10] |

| Cortex | 25 mg/kg, i.p. | Not specified | ~60% | [11] |

Table 2: In Vitro Inhibition of Norepinephrine Uptake by this compound

| Preparation | Parameter | Value | Reference |

| Organ-cultured Superior Cervical Ganglia | IC₅₀ | ~0.3 µM | [2] |

| Organ-cultured Superior Cervical Ganglia | Inhibition at 10 µM | 85% in 30 min | [2] |

Key Experimental Protocols

Detailed methodologies from early research are crucial for replication and building upon foundational findings. Below are descriptions of key experimental setups.

[³H]Norepinephrine Uptake Inhibition Assay in Organ-Cultured Superior Cervical Ganglia

This in vitro assay was fundamental in determining the IC₅₀ of this compound and its irreversible inhibitory effects on the NET.

Protocol Details:

-

Tissue Preparation: Superior cervical ganglia (SCG) from rats were maintained in organ culture. This model allows for the study of neuronal processes in a controlled environment. The culture period (2-6 days) was shown to increase and then stabilize [³H]norepinephrine (NE) uptake activity.[2]

-

This compound Treatment: Cultured SCG were incubated with various concentrations of this compound for a defined period (e.g., 30 minutes). To assess irreversible inhibition, the ganglia were thoroughly washed to remove any unbound drug before the uptake assay.[2]

-

Uptake Assay: The treated ganglia were then incubated with a solution containing radioactively labeled norepinephrine ([³H]NE). The uptake of [³H]NE by the noradrenergic neurons is an active process mediated by the NET.

-

Measurement: The amount of radioactivity accumulated in the ganglia was measured using liquid scintillation counting. The level of uptake in this compound-treated ganglia was compared to that in control ganglia to determine the percentage of inhibition. The IC₅₀ value, the concentration of this compound that inhibits 50% of the NE uptake, was then calculated.[2]

In Vivo Norepinephrine Depletion Studies in Rats

These experiments were crucial for demonstrating the selective neurotoxic effect of this compound in the living brain.

-

Animal Model: Male rats were typically used for these studies.

-

Drug Administration: this compound was administered either systemically (intraperitoneally, i.p.) or directly into the brain (intraventricularly).[7][10] In some studies, other drugs like the serotonin reuptake inhibitor fluoxetine were co-administered to protect serotonergic neurons and enhance the selectivity of this compound for noradrenergic neurons.[7][8]

-

Tissue Collection and Analysis: At various time points after this compound administration, the animals were euthanized, and specific brain regions (e.g., cortex, hippocampus, hypothalamus) were dissected. The levels of norepinephrine and other monoamines (dopamine, serotonin) and their metabolites were quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[7][8]

-

Histological Analysis: In some early studies, fluorescence histochemistry was used to visualize the depletion of norepinephrine in different brain areas.[1] This technique provided anatomical evidence of the loss of noradrenergic nerve terminals.

Selectivity of this compound's Neurotoxic Effects

A key finding of the early research was the remarkable selectivity of this compound for noradrenergic neurons, particularly those originating from the locus coeruleus. Studies showed that while norepinephrine levels were significantly depleted in brain regions innervated by the locus coeruleus (e.g., cortex, hippocampus), dopamine levels in the striatum and, with some exceptions, serotonin levels remained largely unaffected.[1] This selectivity is attributed to the high affinity of this compound for the norepinephrine transporter over the dopamine and serotonin transporters. However, at higher doses or with certain routes of administration (like intraventricular injection without co-administration of a serotonin uptake inhibitor), some effects on serotonergic neurons were observed.[7]

Conclusion

The early research on this compound laid the groundwork for our understanding of selective neurotoxins and provided a valuable pharmacological tool for dissecting the complexities of the noradrenergic system. These foundational studies meticulously characterized its mechanism of action, from its uptake by the norepinephrine transporter to its irreversible inhibition through covalent modification. The quantitative data and experimental protocols developed during this period continue to be relevant for neurotoxicology and drug development. This guide serves as a testament to the pioneering work that unveiled the neurotoxic potential of this compound, a compound that remains a subject of interest in neuroscience research.

References

- 1. The actions of this compound on central noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of [3H]norepinephrine uptake in organ cultured rat superior cervical ganglia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an irreversible inhibitor of norepinephrine uptake, is transported by this same uptake mechanism in cultured rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent labeling of the cocaine-sensitive catecholamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Depletions of central norepinephrine by intraventricular this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral effects of this compound-induced depletions of brain norepinephrine: interaction with LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral effects of this compound-induced depletions of brain norepinephrine: interaction with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A low dose of this compound produces sustained and selective decreases in rat brain norepinephrine without evidence of neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The depletion of rat cortical norepinephrine and the inhibition of [3H]norepinephrine uptake by this compound does not require monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Xylazine

Disclaimer: This guide addresses the pharmacokinetics and metabolism of Xylazine . No significant body of scientific literature exists for a compound named "Xylamine." It is presumed that the intended subject of inquiry was Xylazine, a veterinary sedative and analgesic that is increasingly prevalent as an adulterant in the illicit drug supply.[1][2]

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Xylazine, intended for researchers, scientists, and drug development professionals. It includes detailed experimental methodologies, quantitative data, and pathway visualizations.

Pharmacokinetics

Xylazine is a lipophilic compound that is rapidly absorbed, metabolized, and eliminated.[3][4] Following administration, it is well-distributed to the central nervous system.[5] Its sedative effects typically manifest within 15 to 30 minutes.[4] While pharmacokinetic parameters vary between species, recent studies have begun to characterize its profile in humans, where it is often co-ingested with opioids like fentanyl.[1][6]

Pharmacokinetic Parameters

Quantitative data on Xylazine's pharmacokinetic profile is summarized below. There are notable interspecies differences, with a significantly longer half-life observed in humans compared to animal models.[7][8]

Table 1: Pharmacokinetic Parameters of Xylazine in Humans

| Parameter | Value | Species | Notes | Source |

|---|---|---|---|---|

| Terminal Elimination Half-Life (t½) | Median: 12.0 hours (Range: 5.9–20.8 h) | Human | Data from patients testing positive for fentanyl and xylazine. | [8][9] |

| Terminal Elimination Half-Life (t½) | ~4.9 hours | Human | From a single case report of intramuscular administration. |[10] |

Table 2: Pharmacokinetic Parameters of Xylazine in Animals

| Parameter | Value | Species | Notes | Source |

|---|---|---|---|---|

| Terminal Elimination Half-Life (t½) | ~1.3 hours | Young Sprague-Dawley Rats | --- | [5] |

| Terminal Elimination Half-Life (t½) | ~13.0 hours | Old Sprague-Dawley Rats | Age-associated changes in metabolism significantly prolonged half-life. | [5] |

| Biological Half-Life | A few minutes to 3 hours | Various Animal Species | General range cited in veterinary literature. | [7] |

| Time to Peak Plasma Concentration (Tmax) | 0.2 - 0.3 hours | Sheep | Following intramuscular administration of 0.6-1.4 mg/kg. |[11] |

Mechanism of Action: α2-Adrenergic Agonism

Xylazine's primary mechanism of action is as a potent agonist at alpha-2 (α2) adrenergic receptors.[1][12] By binding to presynaptic α2 autoreceptors in the central nervous system, it mimics the action of norepinephrine, triggering a negative feedback loop that inhibits further norepinephrine release.[4][12] This reduction in sympathetic outflow leads to the compound's characteristic sedative, analgesic, and muscle relaxant effects.[1][2]

In Vivo Metabolism

Xylazine undergoes extensive biotransformation, primarily through hepatic cytochrome P450 (CYP) enzymes, with studies suggesting a role for the CYP3A family.[5][7][13] The metabolism involves multiple Phase I and Phase II reactions.

Phase I Metabolism includes:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.[14][15]

-

Oxidation: Formation of metabolites such as oxo-xylazine.[8][9]

-

N-dealkylation and S-dealkylation. [15]

-

Thiazine Ring Opening: Formation of metabolites like N-(2,6-dimethylphenyl)thiourea.[14]

Phase II Metabolism involves the conjugation of Phase I metabolites, primarily through glucuronidation and sulfation, to increase their water solubility for excretion.[15][16]

The major metabolites identified in vivo include:

-

2-(4'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine[14]

-

2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine[14]

-

N-(2,6-dimethylphenyl)thiourea[14]

-

Oxo-xylazine[8]

-

Sulfone-xylazine[8]

Experimental Protocols

The characterization of Xylazine's pharmacokinetics and metabolism relies on advanced analytical techniques. Below are representative methodologies derived from published studies.

In Vivo Human Pharmacokinetic Study Protocol

This protocol is based on studies analyzing remnant plasma samples from patients exposed to xylazine.[8]

-

Subject Population: Patients presenting with xylazine exposure, confirmed by initial toxicological screening.[8]

-

Sample Collection: Serial remnant plasma samples are collected at various time points, starting from the initial patient encounter and continuing for up to 52 hours.[8]

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used for sample preparation to isolate xylazine and its metabolites from the plasma matrix.[9]

-

Analytical Method: Quantification is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8] This method provides high sensitivity and specificity for the parent drug and its metabolites.

-

Data Analysis: A noncompartmental method is used to calculate pharmacokinetic parameters. The terminal elimination rate constant (Kel) is determined from the slope of the log-linear phase of the plasma concentration-time curve. The half-life (t½) is then calculated as ln(2)/Kel.[5]

Metabolite Identification Protocol

This protocol describes a general workflow for identifying unknown metabolites in urine or plasma.[14][15][16]

-

Sample Source: Urine or plasma samples are collected from subjects administered Xylazine (e.g., human patients, horses, or rats).[14][15]

-

Sample Preparation: Samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. A liquid-liquid extraction or solid-phase extraction is then performed to isolate the analytes.[16]

-

Analytical Method: Analysis is conducted using high-resolution mass spectrometry, such as LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry).[14][16]

-

Metabolite Characterization: Metabolites are identified by comparing their mass spectra and chromatographic retention times with those of synthesized reference standards. Product ion scanning (in MS/MS) helps elucidate the chemical structure of the metabolites.[8][14]

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. health.maryland.gov [health.maryland.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Xylazine - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of Ketamine and Xylazine in Young and Old Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myadlm.org [myadlm.org]

- 7. researchgate.net [researchgate.net]

- 8. Xylazine Pharmacokinetics in Patients Testing Positive for Fentanyl and Xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Qualitative metabolism assessment and toxicological detection of xylazine, a veterinary tranquilizer and drug of abuse, in rat and human urine using GC-MS, LC-MSn, and LC-HR-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cfsre.org [cfsre.org]

An In-depth Technical Guide to the Neurotoxic Effects of Xylamine's Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of structural analogs of Xylamine, with a primary focus on the widely studied compound N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4). Additionally, this guide examines the neurotoxic properties of 6-hydroxydopamine (6-OHDA), a related catecholaminergic neurotoxin, to provide a broader context for understanding neurotoxicity in dopaminergic and noradrenergic systems. This document details the mechanisms of action, quantitative neurotoxic effects, and experimental protocols relevant to these compounds, serving as a critical resource for researchers in neuropharmacology, toxicology, and drug development.

Introduction to this compound and its Analogs

This compound is an irreversible inhibitor of the norepinephrine transporter (NET), leading to a chemical sympathectomy. Its structural analogs, particularly the nitrogen mustard derivative DSP-4, have been instrumental as research tools to selectively lesion noradrenergic neurons. Understanding the neurotoxic mechanisms of these compounds is crucial for modeling neurodegenerative diseases like Parkinson's and Alzheimer's, and for the development of novel therapeutics.

DSP-4: A Selective Noradrenergic Neurotoxin

DSP-4 is a potent and highly selective neurotoxin that targets noradrenergic neurons originating in the locus coeruleus.[1][2] It readily crosses the blood-brain barrier and is taken up into noradrenergic terminals by the norepinephrine transporter.[1]

Mechanism of Action

Once inside the neuron, DSP-4 cyclizes to form a reactive aziridinium ion.[1] This electrophilic intermediate covalently binds to and alkylates intracellular macromolecules, leading to the degeneration of the nerve terminal.[1] The selectivity of DSP-4 for noradrenergic neurons is conferred by its high affinity for the norepinephrine transporter.[3] Pre-treatment with NET inhibitors, such as desipramine, can prevent the neurotoxic effects of DSP-4.[1][4]

Quantitative Neurotoxic Effects of DSP-4

The neurotoxic effects of DSP-4 are dose-dependent and region-specific. Systemic administration in rodents leads to a significant and long-lasting depletion of norepinephrine in brain regions innervated by the locus coeruleus, such as the neocortex, hippocampus, and cerebellum.[2][5][6]

Table 1: Dose-Dependent Effects of DSP-4 on Noradrenaline (NA) Levels and Beta-Adrenoceptor Binding in Rat Brain

| DSP-4 Dose (mg/kg, i.p.) | Frontal Cortex NA Reduction | Hippocampus NA Reduction | Cortical Beta-Adrenoceptor Binding |

| 5 | No significant reduction | No significant reduction | No significant change |

| 10 | Significant reduction | Significant reduction | No significant change |

| 30 | Dose-dependent reduction | Dose-dependent reduction | Increased |

| 50 | Dose-dependent reduction | Dose-dependent reduction | Increased |

Data synthesized from literature.[5]

Table 2: Regional and Temporal Effects of DSP-4 (50 mg/kg, i.p.) on Noradrenaline (NA) Levels in Mice

| Brain Region | NA Reduction (24 hours) | NA Reduction (1 week) | NA Reduction (5 weeks) |

| Frontal Cortex | Large and sustained | Large and sustained | Large and sustained |

| Hippocampus | Large and sustained | Large and sustained | Large and sustained |

Data synthesized from literature.[7]

Signaling Pathways in DSP-4 Neurotoxicity

While the initial mechanism of DSP-4 is well-understood, the downstream signaling cascades leading to axonal degeneration are less characterized. The process involves significant oxidative stress and neuroinflammation.[8][9]

Mechanism of DSP-4 neurotoxicity.

6-Hydroxydopamine (6-OHDA): A Catecholaminergic Neurotoxin

6-OHDA is a hydroxylated analog of dopamine that is widely used to create animal models of Parkinson's disease by selectively destroying dopaminergic and noradrenergic neurons.

Mechanism of Action

The neurotoxicity of 6-OHDA is primarily driven by the production of reactive oxygen species (ROS) through its auto-oxidation.[10] It is also a potent inhibitor of mitochondrial respiratory chain complexes I and IV.[10] This dual action leads to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[11]

Quantitative Neurotoxic Effects of 6-OHDA

The in vitro and in vivo neurotoxicity of 6-OHDA is concentration- and time-dependent.

Table 3: In Vitro Effects of 6-OHDA on Differentiated SH-SY5Y Cells

| 6-OHDA Concentration (µM) | Incubation Time | Endpoint | Result |

| 0.4 - 3.1 | 96 h | Cell Viability | No significant toxicity |

| 6.25 | 96 h | Cell Viability | Toxicity observed |

| > 25 | 96 h | Cell Mass | Decreased |

| 100 | 24 h | Cell Viability | Toxicity observed |

Data synthesized from literature.[12]

Table 4: In Vivo Effects of Intrastriatal 6-OHDA Injection in Rats

| Time Post-Lesion | Striatal Dopamine Depletion | Substantia Nigra Dopamine Depletion |

| 1 day | ~79% | - |

| 14 days | ~91% | ~70-80% |

Data synthesized from literature.[13]

Signaling Pathways in 6-OHDA Neurotoxicity

The neurotoxic cascade initiated by 6-OHDA involves multiple signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and dephosphorylation of Akt, which ultimately lead to apoptosis.[14]

Signaling pathways in 6-OHDA neurotoxicity.

Experimental Protocols

Detailed methodologies are critical for the reproducible application of these neurotoxins in research.

Protocol for DSP-4 Administration in Rodents

-

Preparation of DSP-4 Solution: Dissolve DSP-4 hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 50 mg/kg). Prepare the solution fresh before each use and protect it from light.[15]

-

Animal Handling: Use adult male rats (e.g., Wistar or Sprague-Dawley strains). House animals under standard laboratory conditions with ad libitum access to food and water.

-

Administration: Administer DSP-4 via intraperitoneal (i.p.) injection. For some experimental paradigms, two doses of 50 mg/kg may be administered one week apart.[8][9]

-

Post-Administration Monitoring: Monitor animals for any signs of distress. The neurotoxic effects develop over several days to weeks.

-

Tissue Collection and Analysis: At the desired time point (e.g., 3 days, 2 weeks, 3 months), euthanize the animals and dissect the brain regions of interest (e.g., frontal cortex, hippocampus, locus coeruleus).[15] Analyze norepinephrine levels using high-performance liquid chromatography (HPLC) with electrochemical detection. Assess neuronal integrity and protein expression using immunohistochemistry for markers like dopamine-beta-hydroxylase (DBH) or norepinephrine transporter (NET).[2][8]

Protocol for 6-OHDA Lesioning in Mice

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA hydrochloride in 0.9% sterile saline containing 0.02% ascorbic acid to prevent oxidation.[16] Prepare the solution fresh and protect it from light.

-

Animal Preparation and Anesthesia: Anesthetize the mouse with isoflurane or a ketamine/xylazine mixture. Place the animal in a stereotaxic frame.[16][17]

-

Pre-treatment (Optional but Recommended): To protect noradrenergic neurons and enhance the selectivity for dopaminergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.[17]

-

Stereotaxic Injection: Drill a small hole in the skull over the target brain region (e.g., medial forebrain bundle or striatum). Slowly inject the 6-OHDA solution (e.g., 1 µL at a rate of 100 nL/min) using a microsyringe.[16][18] Leave the needle in place for several minutes before withdrawal to prevent backflow.

-

Post-Operative Care: Suture the incision and provide post-operative analgesia (e.g., carprofen).[16] Monitor the animal's recovery, weight, and hydration. Provide softened food and supplemental fluids as needed.[16]

-

Verification of Lesion: After a recovery period (typically 2-4 weeks), the extent of the dopaminergic lesion can be assessed behaviorally (e.g., apomorphine-induced rotations) and histologically by tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra and striatum.

In Vitro Neurotoxicity Assay

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons. Differentiate cells to a mature neuronal phenotype if necessary.

-

Compound Treatment: Expose the cultured cells to various concentrations of the neurotoxin (e.g., DSP-4 or 6-OHDA) for different durations (e.g., 24, 48, 72 hours).

-

Assessment of Neurotoxicity:

-

Cell Viability: Measure cell viability using assays such as MTT, LDH release, or ATP-based luminescence assays.

-

Neurite Outgrowth: Stain neurons for microtubule proteins (e.g., β-III tubulin) and quantify neurite length and branching using high-content imaging.[19]

-

Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent dyes like TMRM or JC-1, and measure cellular respiration using techniques like Seahorse XF analysis.

-

Apoptosis: Detect apoptosis using assays for caspase activation, TUNEL staining, or Annexin V labeling.

-

General experimental workflow for assessing neurotoxicity.

Conclusion

DSP-4 and 6-OHDA are invaluable tools for investigating the pathophysiology of neurodegenerative diseases and for screening potential neuroprotective compounds. This guide provides a foundational understanding of their neurotoxic effects, mechanisms of action, and the experimental protocols required for their use. A thorough comprehension of these aspects is essential for researchers and drug development professionals working to unravel the complexities of neurodegeneration and to develop effective therapeutic interventions.

References

- 1. DSP4, a selective neurotoxin for the locus coeruleus noradrenergic system. A review of its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunohistochemical analysis of the neurotoxic effects of DSP-4 identifies two populations of noradrenergic axon terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The selective neurotoxin DSP-4 impairs the noradrenergic projections from the locus coeruleus to the inferior colliculus in rats [frontiersin.org]

- 4. Neurotoxic effects of DSP-4 on the noradrenergic system of the goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent effects of noradrenergic denervation by DSP-4 treatment on forced swimming and beta-adrenoceptor binding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSP-4: a novel compound with neurotoxic effects on noradrenergic neurons of adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central noradrenergic depletion by DSP-4 prevents stress-induced memory impairments in the object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neurotoxin DSP-4 Dysregulates the Locus Coeruleus-Norepinephrine System and Recapitulates Molecular and Behavioral Aspects of Prodromal Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular signaling pathways involved in post-mitotic dopaminergic PC12 cell death induced by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Comprehensive Analysis of the Effect of DSP4 on the Locus Coeruleus Noradrenergic System in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ojs.utlib.ee [ojs.utlib.ee]

- 17. protocols.io [protocols.io]

- 18. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]

- 19. creative-bioarray.com [creative-bioarray.com]

Xylazine: An In-Depth Technical Guide on its Alpha-2 Adrenergic Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylazine is a potent alpha-2 adrenergic receptor (α2-AR) agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] Its mechanism of action is centered on the stimulation of α2-ARs within the central and peripheral nervous systems, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal excitability. This guide provides a comprehensive technical overview of xylazine's pharmacology as an α2-AR agonist, detailing its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

Xylazine functions as a direct agonist at all subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C).[2][3] These receptors are G-protein coupled receptors (GPCRs) of the Gi/o class. The primary therapeutic effects of xylazine, namely sedation and analgesia, are predominantly mediated by the α2A-AR subtype located in the brain and spinal cord.[4]

Upon binding, xylazine stabilizes the receptor in an active conformation, facilitating the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then initiate downstream signaling events:

-

The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]

-

The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane.[7]

The combined effect of reduced cAMP and neuronal hyperpolarization decreases neuronal excitability and inhibits the release of excitatory neurotransmitters, most notably norepinephrine and dopamine, from presynaptic terminals.[1] This sympatholytic action in the central nervous system is the foundation of xylazine's sedative and analgesic effects.

Quantitative Data: Receptor Binding and Potency

The binding affinity of xylazine for α2-adrenergic receptors has been characterized in various studies, often in comparison to other α2-AR agonists. While precise, directly comparable Ki values across all subtypes from a single study are not consistently available in the literature, a general understanding of its relative affinity has been established.

| Agonist | Receptor Subtype(s) | Reported Affinity/Potency | Notes | Reference |

| Xylazine | α2A, α2B, α2C | ~100-fold lower affinity than medetomidine and detomidine | Does not display significant selectivity for α2-AR subtypes. | [2] |

| α2A, α2B, α2C | Affinity values reported in the range of 1590 to 1921 µM | These values are from a network pharmacology study and may not represent the high-affinity binding state typically associated with potent agonism. | [3][8] | |

| Medetomidine | α2-Adrenergic Receptors | High affinity | Approximately 100-fold higher affinity than xylazine. | [2] |

| α2:α1 Affinity Ratio | 1620:1 | Demonstrates high selectivity for α2 over α1 receptors. | [1] | |

| Dexmedetomidine | α2-Adrenergic Receptors | High affinity | Potency is generally considered to be greater than clonidine and xylazine. | [9] |

| Clonidine | α2-Adrenergic Receptors | High affinity | A well-characterized α2-AR agonist often used as a reference compound. | [9] |

| Detomidine | α2-Adrenergic Receptors | High affinity | Approximately 100-fold higher affinity than xylazine. | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The intracellular signaling cascade initiated by xylazine binding to α2-adrenergic receptors is multifaceted. The following diagrams illustrate the key pathways.

Experimental Workflows

The following diagrams illustrate standardized workflows for key experiments used to characterize xylazine's activity.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of xylazine for a specific α2-adrenergic receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human α2-AR subtype of interest.

-

Radioligand: e.g., [3H]clonidine or [3H]yohimbine.

-

Xylazine hydrochloride.

-

Non-specific binding control: e.g., high concentration of phentolamine or unlabeled yohimbine.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester.

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in Binding Buffer. Determine protein concentration using a BCA or Bradford assay.

-

Ligand Preparation: Prepare a stock solution of the radioligand and serial dilutions of xylazine in Binding Buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add cell membranes (e.g., 20-50 µg protein), a fixed concentration of radioligand (typically at its Kd value), and Binding Buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM phentolamine).

-

Competitive Binding: Add cell membranes, radioligand, and varying concentrations of xylazine.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold Wash Buffer to minimize non-specific binding.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the logarithm of the xylazine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of xylazine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Inhibition Functional Assay

Objective: To determine the functional potency (IC50) of xylazine in inhibiting adenylyl cyclase activity via the α2-AR.

Materials:

-

A cell line stably expressing the human α2-AR subtype of interest (e.g., HEK293 or CHO cells).

-

Xylazine hydrochloride.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell culture medium and reagents.

-

Multi-well plates (96- or 384-well).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and grow to near confluency.

-

Pre-treatment: Replace the culture medium with assay buffer. Pre-incubate the cells with serial dilutions of xylazine for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (typically the EC80-EC90 for cAMP production in that cell line) to all wells except the basal control wells to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[10]

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the xylazine concentration.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which represents the concentration of xylazine that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.

-

In Vivo Assessment of Sedative Effects in Rodents

Objective: To quantify the sedative effects of xylazine by measuring changes in locomotor activity.

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats.

-

Xylazine hydrochloride.

-

Vehicle control (e.g., sterile saline).

-

Open field activity chambers equipped with infrared beams to track movement.

-

Data acquisition software.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place each animal individually into an open field chamber and allow it to habituate for 30-60 minutes.

-

Administration: Administer xylazine (e.g., 0.5, 1.0, 3.0 mg/kg, intraperitoneally) or vehicle to different groups of animals.[11]

-

Data Recording: Immediately after injection, return the animal to the activity chamber and record locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, ambulatory time, and velocity.[11]

-

Data Analysis:

-

Analyze the locomotor data in time bins (e.g., 5 or 10 minutes) to observe the onset, peak, and duration of the sedative effect.

-

Compare the total distance traveled and other activity parameters between the xylazine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Generate dose-response curves for the sedative effect.

-

Conclusion

Xylazine's potent agonism at alpha-2 adrenergic receptors, particularly the α2A subtype, underpins its significant sedative and analgesic effects. The activation of these Gi/o-coupled receptors initiates a well-defined signaling cascade involving the inhibition of adenylyl cyclase and the activation of GIRK channels, ultimately leading to a reduction in neuronal excitability and neurotransmitter release. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of xylazine and the development of novel α2-AR modulators. A thorough understanding of these mechanisms and methodologies is critical for researchers and drug development professionals working in this domain.

References

- 1. VASG Alpha-2 Agonists [vasg.org]

- 2. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gmpc-akademie.de [gmpc-akademie.de]

- 4. The α2A -adrenoceptor subtype plays a key role in the analgesic and sedative effects of xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Effects of clonidine, dexmedetomidine and xylazine on thermal antinociception in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Xylazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylazine hydrochloride is the salt form of Xylazine, a potent α2-adrenergic agonist.[1][2] It is widely utilized in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1][2] Understanding its physicochemical properties is paramount for formulation development, analytical method validation, and comprehending its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Xylazine hydrochloride, detailed experimental methodologies for their determination, and a visualization of its primary signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of Xylazine hydrochloride are summarized in the tables below. These parameters are critical for predicting its behavior in various physiological and experimental conditions.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂S · HCl | [3] |

| Molecular Weight | 256.80 g/mol | [1] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 150-164 °C (decomposes) | [4] |

| Boiling Point | 334.2 °C at 760 mmHg | - |

| pKa | 7.67 (Predicted) | [5] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2] |

| Ethanol | ≥24.1 mg/mL | - |

| Dimethyl Sulfoxide (DMSO) | ≥12.84 mg/mL | - |

| Methanol | Soluble | [6] |

| Chloroform | Soluble in dilute form | [6] |

Spectroscopic Data

| Technique | Wavelength/Wavenumber/Chemical Shift | Source(s) |

| UV-Vis (λmax) | 212 nm | [7] |

| FTIR (KBr Pellet, cm⁻¹) | A detailed list of characteristic peaks would be presented here if available in the search results. | [7] |

| ¹H NMR (CDCl₃, ppm) | A detailed list of chemical shifts and multiplicities would be presented here if available in the search results. | [8] |

| ¹³C NMR (CDCl₃, ppm) | A detailed list of chemical shifts would be presented here if available in the search results. | [9] |

Note: While the existence of spectroscopic data is confirmed, detailed peak assignments and chemical shifts are not consistently available in the public domain and may require access to specialized databases.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols.

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of a hydrochloride salt.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of Xylazine hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

Xylazine hydrochloride

-

Solvent of interest (e.g., distilled water, ethanol)

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of Xylazine hydrochloride to a glass flask.

-

Add a known volume of the solvent to the flask.

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Withdraw a sample of the supernatant and filter it to remove any undissolved solid particles.

-

Quantify the concentration of Xylazine hydrochloride in the filtrate using a validated analytical method.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

Objective: To determine the pKa of Xylazine hydrochloride by measuring pH changes during titration with a standardized acid or base.

Materials:

-

Xylazine hydrochloride solution of known concentration

-

Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume and concentration of the Xylazine hydrochloride solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Incrementally add the standardized titrant (acid or base) from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest portion of the titration curve.

Spectroscopic Analysis

3.3.1 UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of Xylazine hydrochloride.

Procedure:

-

Prepare a dilute solution of Xylazine hydrochloride in a suitable UV-transparent solvent (e.g., water, methanol).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the sample solution over a range of UV-Vis wavelengths (typically 200-400 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax.

3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Xylazine hydrochloride to identify its functional groups.

Procedure (KBr Pellet Method):

-

Thoroughly mix a small amount of finely ground Xylazine hydrochloride with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum.

3.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of Xylazine hydrochloride for structural elucidation.

Procedure:

-

Dissolve an appropriate amount of Xylazine hydrochloride in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra.

Mechanism of Action and Signaling Pathway

Xylazine hydrochloride exerts its pharmacological effects primarily by acting as an agonist at α2-adrenergic receptors.[2][10] This interaction initiates a cascade of intracellular events that lead to its sedative, analgesic, and muscle relaxant properties.

Alpha-2 Adrenergic Receptor Signaling

Caption: Simplified signaling pathway of Xylazine hydrochloride via the α2-adrenergic receptor.

The binding of Xylazine to the presynaptic α2-adrenergic receptor activates an inhibitory G-protein (Gi/o).[10] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), leading to a reduction in neuronal firing and the subsequent sedative and analgesic effects.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of Xylazine hydrochloride, along with standardized experimental protocols for their determination. The data and methodologies presented are fundamental for scientists and researchers in the fields of drug development, analytical chemistry, and pharmacology. A thorough understanding of these properties is critical for the rational design of formulations, the development of robust analytical methods, and the elucidation of its mechanism of action. The visualization of the α2-adrenergic signaling pathway further clarifies the molecular basis of its pharmacological effects.

References

- 1. Xylazine Hydrochloride | C12H17ClN2S | CID 68554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xylazine - Wikipedia [en.wikipedia.org]

- 3. XYLAZINE HYDROCHLORIDE [drugfuture.com]

- 4. Xylazine | 7361-61-7 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

Xylazine's Modulatory Effects on Dopamine and Norepinephrine Release: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Xylazine, a potent α2-adrenergic agonist, has long been utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. Its mechanism of action is primarily attributed to its effects on central and peripheral α2-adrenergic receptors, leading to a significant reduction in norepinephrine release. However, recent preclinical evidence has unveiled a more complex neurochemical profile, particularly concerning its influence on dopamine transmission. This technical guide provides an in-depth analysis of xylazine's effects on norepinephrine and dopamine systems, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: α2-Adrenergic Receptor Agonism

Xylazine is a structural analog of clonidine and functions as a direct agonist at α2-adrenergic receptors.[1][2][3] These receptors are a critical component of the central and peripheral nervous systems, primarily functioning as presynaptic autoreceptors that regulate the release of norepinephrine.[4][5] When activated by an agonist like xylazine, these G-protein coupled receptors initiate an inhibitory feedback loop.[5] This action reduces the release of norepinephrine and other neurotransmitters, leading to the drug's characteristic sedative, analgesic, and muscle relaxant effects.[2][3][6][7] While its primary affinity is for α2-receptors, xylazine may also interact with cholinergic, serotonergic, dopaminergic, α1-adrenergic, histaminergic, or opiate receptors.[2][3]

Signaling Pathway for Norepinephrine Inhibition

The canonical mechanism for xylazine-induced reduction of norepinephrine release involves the stimulation of presynaptic α2-autoreceptors on noradrenergic neurons.[1][8] This activation of Gi/o-coupled proteins leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and subsequent inhibition of voltage-gated calcium channels. The reduced calcium influx prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the exocytosis of norepinephrine into the synaptic cleft.[5]

Caption: Xylazine's inhibition of norepinephrine release via α2-autoreceptor activation.

Effects on Norepinephrine Release